molecular formula C15H18N2O4S B4870996 {2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid

{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B4870996
M. Wt: 322.4 g/mol
InChI Key: QERJCAMVYMMSDH-UHFFFAOYSA-N
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Description

{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a cyano group, and an ethyl substituent

Preparation Methods

The synthesis of {2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid typically involves multiple steps, starting with the formation of the benzothiophene core. This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile. The cyano group is introduced via a nucleophilic substitution reaction, while the ethyl group is added through an alkylation reaction. The final step involves the attachment of the oxoethoxyacetic acid moiety, which can be accomplished through esterification or amidation reactions under controlled conditions.

Chemical Reactions Analysis

{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of {2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

{2-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid can be compared to similar compounds such as:

Properties

IUPAC Name

2-[2-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-9-3-4-10-11(6-16)15(22-12(10)5-9)17-13(18)7-21-8-14(19)20/h9H,2-5,7-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERJCAMVYMMSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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